molecular formula C16H19NO2S B2466573 N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide CAS No. 1981567-07-0

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B2466573
CAS No.: 1981567-07-0
M. Wt: 289.39
InChI Key: ZGHUATTUNQHNRM-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide typically involves the reaction of 1-benzothiophene-2-carboxylic acid with N-methyl-2-hydroxycyclohexylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-oxocyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide.

    Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-amine.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of signaling pathways and the suppression of cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a benzothiophene ring with a hydroxycyclohexyl group

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-17(12-7-3-4-8-13(12)18)16(19)15-10-11-6-2-5-9-14(11)20-15/h2,5-6,9-10,12-13,18H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUATTUNQHNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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